2,4-diisobutyl-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
Synthesis Analysis
Synthesis of 2,4-diisobutyl-1,2,4-triazine-3,5(2H,4H)-dione involves various strategies, including visible-light-induced oxyalkylation, which utilizes visible light as a clean energy source and employs metal-free photocatalysis for the reaction, demonstrating the synthetic utility of this approach for the preparation of key intermediates of bioactive molecules (Tan et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallography, showcasing the importance of structural determination in understanding the compound's chemical behavior. For example, the synthesis and crystal structure of related triazine derivatives have been reported, providing insight into their molecular configuration (Qing-min et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving 2,4-diisobutyl-1,2,4-triazine-3,5(2H,4H)-dione and its derivatives highlight the compound's reactivity and potential applications in organic synthesis. For instance, reactions involving triazine derivatives with ethers via oxidative cross-dehydrogenative coupling have been developed, showcasing the compound's functional group tolerance and the role of photocatalysts in such transformations (Tan et al., 2022).
Physical Properties Analysis
The physical properties of 2,4-diisobutyl-1,2,4-triazine-3,5(2H,4H)-dione and its related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions, although specific studies on these aspects were not identified in the current research findings.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's role in synthetic chemistry and its potential industrial applications. The study of its reactions, such as the oxyalkylation with ethers under visible light, indicates a promising area for further research and application in synthesizing bioactive molecules (Tan et al., 2022).
properties
IUPAC Name |
2,4-bis(2-methylpropyl)-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)6-13-10(15)5-12-14(11(13)16)7-9(3)4/h5,8-9H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFEMAWHSHSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=NN(C1=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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